molecular formula C16H14N4O3 B2682227 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034341-27-8

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2682227
CAS No.: 2034341-27-8
M. Wt: 310.313
InChI Key: HGKSHYAJMGSZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a furan ring, a pyridine ring, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl-pyridine intermediate. This can be achieved through a Suzuki coupling reaction between a furan-2-boronic acid and a halogenated pyridine derivative. The resulting intermediate is then subjected to a nucleophilic substitution reaction with a suitable acetamide derivative to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and substitution reactions, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The pyridazinone moiety can be reduced to a dihydropyridazinone.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in π-π stacking interactions, while the acetamide group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is the combination of these heterocyclic moieties in a single molecule, which can result in unique chemical and biological properties not observed in simpler analogs.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-15(11-20-16(22)4-1-5-19-20)18-9-12-7-13(10-17-8-12)14-3-2-6-23-14/h1-8,10H,9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKSHYAJMGSZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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